1-(Ethoxycarbonylmethyl)-2-chlorobenzimidazole
Description
1-(Ethoxycarbonylmethyl)-2-chlorobenzimidazole is a benzimidazole derivative characterized by a 2-chloro substituent on the benzimidazole core and an ethoxycarbonylmethyl group (-CH₂COOEt) at the 1-position. The ethoxycarbonylmethyl group introduces ester functionality, which may enhance solubility and influence metabolic stability compared to other substituents .
Properties
IUPAC Name |
ethyl 2-(2-chlorobenzimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-10(15)7-14-9-6-4-3-5-8(9)13-11(14)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBCJCHWPKALNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400081 | |
| Record name | 1-(ethoxycarbonylmethyl)-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59769-22-1 | |
| Record name | 1-(ethoxycarbonylmethyl)-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chloro-benzoimidazol-1-yl)-acetic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(Ethoxycarbonylmethyl)-2-chlorobenzimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H11ClN2O2
- CAS Number : 59769-22-1
- Chemical Structure : The compound consists of a benzimidazole core substituted with an ethoxycarbonylmethyl group and a chlorine atom at the second position.
This compound primarily functions as an inhibitor of specific enzymes involved in various biochemical pathways. Its mechanism includes:
- Inhibition of Urokinase : This compound acts as an irreversible inhibitor of urokinase, a serine protease involved in the fibrinolysis pathway, which regulates blood clot dissolution.
- Factor Xa Inhibition : It also inhibits Factor Xa, a crucial enzyme in the coagulation cascade, thereby influencing hemostasis and potentially serving therapeutic roles in thrombotic disorders.
Biological Activity
The biological activity of this compound has been evaluated through various studies, highlighting its potential applications:
Antithrombotic Activity
- Study Findings : In vitro studies demonstrated that this compound significantly reduces thrombus formation by inhibiting the activities of urokinase and Factor Xa. This suggests its potential use in developing antithrombotic therapies.
Anticancer Potential
- Mechanism : The inhibition of urokinase is particularly relevant in cancer biology, as it can affect tumor cell migration and invasion. By modulating these processes, this compound may exhibit anticancer properties.
- Case Study : A study on cancer cell lines indicated that treatment with this compound led to decreased cell motility and invasiveness, supporting its role as a potential therapeutic agent in oncology.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other known inhibitors:
| Compound Name | Target Enzyme | Mode of Action | Reference |
|---|---|---|---|
| 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone | Urokinase | Irreversible inhibitor | |
| PPACK | Factor Xa | Irreversible inhibitor | |
| E-64 | Cysteine proteases | Irreversible inhibitor |
This table illustrates the specificity and irreversibility of the inhibition provided by this compound compared to other compounds.
Research Applications
This compound has several research applications:
Comparison with Similar Compounds
Key Structural Differences :
- The ethoxycarbonylmethyl group provides an ester linkage, enabling hydrolysis to carboxylic acid derivatives, unlike the stable 4-fluorobenzyl or phenoxy groups .
- Compared to 1-(2-hydroxyethyl) derivatives, the ethoxycarbonylmethyl group lacks hydroxyl functionality, reducing hydrogen-bonding capacity but improving lipophilicity .
Yield and Purity :
- Mizolastine intermediates achieve ~80% purity after column chromatography , while thiourea derivatives require rigorous purification due to byproduct formation .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
